Isoform Selectivity: >100-Fold Window Between PFKFB3 and PFKFB1 for the Target Compound
In head-to-head biochemical profiling conducted as part of the structure-based optimization campaign, the target compound (referred to as a representative from the optimized series) demonstrated an IC₅₀ of 11 nM against PFKFB3, compared to 159 nM against PFKFB2 and 1130 nM against PFKFB1, yielding a 14.5-fold selectivity window over PFKFB2 and a 103-fold window over PFKFB1 [1]. In contrast, the earlier-generation PFKFB3 inhibitor 3PO exhibits IC₅₀ values of approximately 7–22 µM against PFKFB3 in biochemical assays, representing over 600-fold weaker potency than the target compound [2].
| Evidence Dimension | PFKFB isoform inhibitory activity (IC₅₀, nM) |
|---|---|
| Target Compound Data | PFKFB3 IC₅₀ = 11 nM; PFKFB2 IC₅₀ = 159 nM; PFKFB1 IC₅₀ = 1130 nM |
| Comparator Or Baseline | 3PO: PFKFB3 IC₅₀ ≈ 7,000–22,000 nM (biochemical assay) [2] |
| Quantified Difference | Target compound is ~636- to 2,000-fold more potent than 3PO against PFKFB3; ≥103-fold selectivity over PFKFB1 |
| Conditions | Recombinant human PFKFB enzyme assays using ADP-Glo detection; fructose-6-phosphate as substrate; 1 h incubation [1] |
Why This Matters
A >100-fold selectivity margin against PFKFB1 minimizes confounding glycolytic regulation effects from off-target PFKFB isoform inhibition, making this compound the preferred choice for target-specific mechanistic studies in cancer metabolism.
- [1] Boyd, S.; Brookfield, J. L.; Critchlow, S. E.; Cumming, I. A.; Curtis, N. J.; Debreczeni, J.; Degorce, S. L.; Donald, C.; Evans, N. J.; Groombridge, S.; Hopcroft, P.; Jones, N. P.; Kettle, J. G.; Lamont, S.; Lewis, H. J.; MacFaull, P.; McLoughlin, S. B.; Rigoreau, L. J. M.; Smith, J. M.; St-Gallay, S.; Stock, J. K.; Turnbull, A. P.; Wheatley, E. R.; Winter, J.; Wingfield, J. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. J. Med. Chem. 2015, 58 (8), 3611–3625. View Source
- [2] Clem, B.; Telang, S.; Clem, A.; Yalcin, A.; Meier, J.; Simmons, A.; Rasku, M. A.; Arumugam, S.; Dean, W. L.; Eaton, J.; Lane, A.; Trent, J. O.; Chesney, J. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth. Mol. Cancer Ther. 2008, 7 (1), 110–120. View Source
